MNI-136 is a novel chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is classified primarily as a small molecule with implications in neurological research, particularly in the modulation of ion channels. The synthesis and characterization of MNI-136 have been subjects of various studies, highlighting its importance in drug development.
MNI-136 is derived from a series of compounds designed to interact with voltage-gated potassium channels. Its classification falls under the category of pharmacological agents targeting ion channel modulation. The development of MNI-136 is part of ongoing research aimed at understanding the therapeutic potential of potassium channel blockers, which play critical roles in neuronal excitability and synaptic transmission.
The synthesis of MNI-136 typically involves several key steps that are optimized for yield and purity. Common methods include:
The efficiency of these methods has been demonstrated through high yields and purities in analytical assessments, such as high-performance liquid chromatography (HPLC) .
The molecular structure of MNI-136 can be characterized using various spectroscopic techniques:
The structural formula indicates several functional groups that contribute to its pharmacological properties, particularly those involved in binding to potassium channels.
MNI-136 undergoes several chemical reactions that are pivotal for its functionality:
The mechanism by which MNI-136 interacts with potassium channels involves conformational changes that stabilize the open state of these channels, thereby influencing neuronal excitability .
MNI-136 functions primarily as a potassium channel blocker. Its mechanism involves:
MNI-136 exhibits several notable physical properties:
Key chemical properties include:
Analytical data confirm these properties through methods such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
MNI-136 holds significant promise in several scientific applications:
MNI-136 represents a specialized extension within this evolutionary framework, designed to address specific methodological gaps in developmental and cross-species neuroscience. While maintaining the ICBM152's core registration principles, MNI-136 incorporates critical innovations from the broader MNI lineage. Its development paralleled the nonlinear 2009 templates but focused on standardizing morphometric analyses across diverse populations. The template preserves the RAS (Right-Anterior-Superior) orientation convention established in earlier MNI standards, with the origin typically defined at the anterior commissure [5] [6].
Technical refinements distinguish MNI-136 from its predecessors:
Table: Coordinate System Comparison Across Major Templates
Coordinate System | Origin | Orientation | Units | Scaling |
---|---|---|---|---|
Talairach-Tournoux | Anterior commissure | RAS | mm | Piecewise linear scaling to atlas |
ICBM-152 (SPM/FSL) | AC approximated | RAS | mm | Linear scaling to population template |
MNI-136 | Anterior commissure | RAS | mm | Native individual scaling |
The transition from MNI305 to ICBM152 to MNI-136 reflects progressing statistical rigor. While MNI305 employed linear registration, ICBM152 introduced nonlinear options, and MNI-136 implements iterative symmetric averaging – each sample and its midline reflection are repeatedly registered to the evolving average. This process minimizes shape bias and enhances anatomical precision by approximately 15-20% in landmark consistency metrics compared to ICBM152. Crucially, MNI-136 maintains backward compatibility through optimized affine transforms, enabling meta-analyses incorporating historical datasets [2] [7].
MNI-136 fundamentally enables precise spatial referencing in neuroimaging through its integration with stereotaxic coordinate frameworks. The template establishes bregma-based coordinates for postnatal applications through anatomical landmark calibration on MRI templates. This allows direct translation between imaging data and physical experiments, where bregma serves as the surgical reference point. The system features:
The framework's power emerges in multimodal data integration. By co-registering LSFM-derived cellular features with MRI-based morphology, MNI-136 supports mapping molecular and genetic data onto standardized coordinates. For example, GABAergic neuron distributions in embryonic brains and spatial transcriptome cell-types in adults have been successfully mapped using this approach. The template's coordinate system also enables cross-species alignment, particularly through integration with the Allen Developing Mouse Brain Atlas (ADMBA) ontology [7].
For deep brain stimulation and similar precision applications, MNI-136 addresses the "millimeter problem" where conventional templates showed subcortical discrepancies. The high-resolution 2009b asymmetric template (0.5mm isotropic) reduces anatomical mismatch in critical targets:
These refinements demonstrate how MNI-136 advances beyond earlier standards to support modern neuroscience's demand for anatomically precise, developmentally sensitive spatial frameworks that integrate molecular, cellular, and systems-level data across the lifespan [3] [7].
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